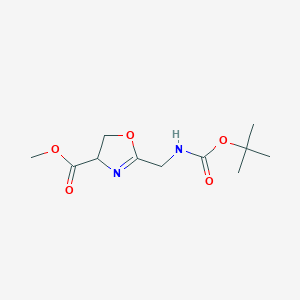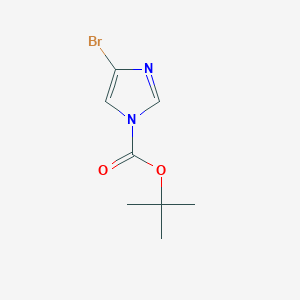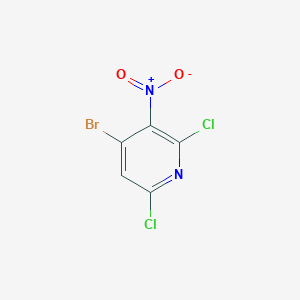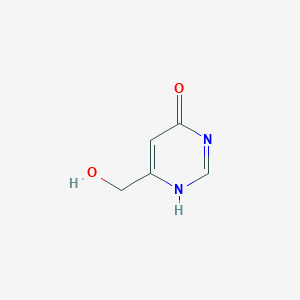![molecular formula C10H10BrFN2 B8234467 6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B8234467.png)
6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole is an organic compound with the molecular formula C11H12BrFN2. It is a benzimidazole derivative, characterized by the presence of bromine and fluorine atoms at the 6th and 4th positions, respectively, and an isopropyl group at the 1st position. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-bromo-4-fluoro-2-methyl-1H-1,3-benzodiazole with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent, such as acetone, and requires the use of a base like sodium acetate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is often recrystallized from solvents like n-heptane to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction can lead to the formation of different benzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including kinase inhibitors used in cancer treatment
Wirkmechanismus
The mechanism of action of 6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
- 6-Bromo-4-fluoro-2-methyl-1H-benzimidazole
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole
- 5-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
These compounds share similar structural features but differ in the position and type of substituents. The unique combination of bromine, fluorine, and isopropyl groups in this compound contributes to its distinct chemical properties and reactivity .
Eigenschaften
IUPAC Name |
6-bromo-4-fluoro-1-propan-2-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2/c1-6(2)14-5-13-10-8(12)3-7(11)4-9(10)14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHITUCZVESSIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C=C(C=C2F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethanone](/img/structure/B8234402.png)

![4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8234409.png)




![7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8234440.png)


